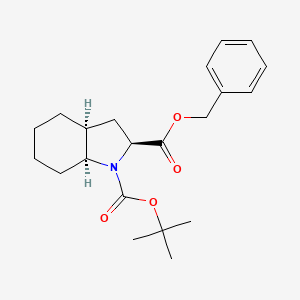
2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” is a complex organic compound that belongs to the class of octahydroindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” typically involves multiple steps, including the protection of functional groups, cyclization reactions, and selective functionalization. Common reagents used in these steps might include benzyl chloride for benzylation, tert-butyl chloride for tert-butylation, and various catalysts to facilitate cyclization.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of octahydroindole compounds are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medically, these compounds could be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action for compounds like “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies using techniques like X-ray crystallography or molecular docking are often required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-octahydroindole-1,2-dicarboxylate
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-tetrahydroindole-1,2-dicarboxylate
Uniqueness
The uniqueness of “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” lies in its specific stereochemistry and functional group arrangement, which can impart distinct reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C21H29NO4 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H29NO4/c1-21(2,3)26-20(24)22-17-12-8-7-11-16(17)13-18(22)19(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16-18H,7-8,11-14H2,1-3H3/t16-,17-,18-/m0/s1 |
Clave InChI |
JWTZAJHMKKZUSQ-BZSNNMDCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


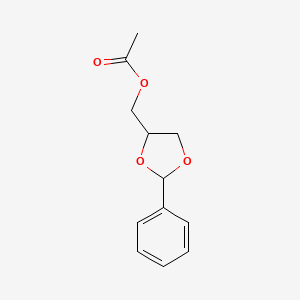

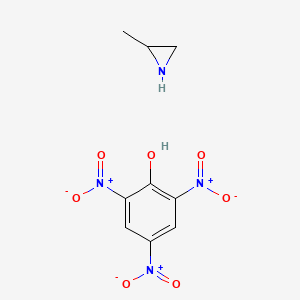

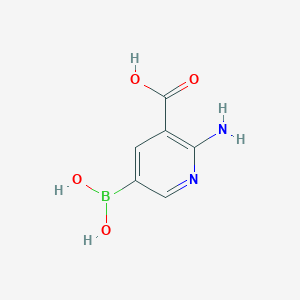

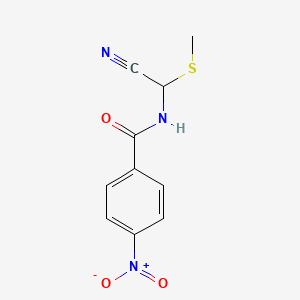
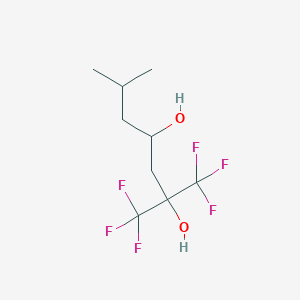
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
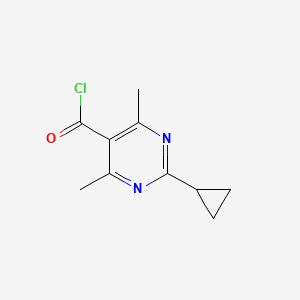
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
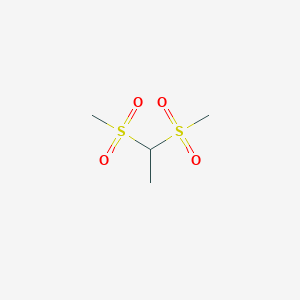

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
